![molecular formula C13H20ClN5O2 B2843605 Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate CAS No. 929716-66-5](/img/structure/B2843605.png)
Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate
Overview
Description
Scientific Research Applications
- Research Focus : Understanding its mode of action and potential applications in combating bacterial infections .
- Examples : Imatinib, Dasatinib, and nilotinib (used in leukemia treatment) are pyrimidine-based drugs .
- Potential Therapeutics : Investigating its role in cardiovascular diseases, hair disorders, and more .
Anticancer Properties
Antibacterial Activity
Medicinal Chemistry and Drug Development
Biological Activities Beyond Cancer
Chemical Synthesis and Characterization
Intermediates for Targeted Compounds
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
Compounds containing piperazine rings are known to interact with a variety of biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .
Mode of Action
It’s known that the piperazine ring enhances favorable interaction with macromolecules . The presence of the 2-amino-6-chloropyrimidin-4-yl group may also influence its interaction with its targets.
Biochemical Pathways
Compounds containing piperazine rings have been used as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Pharmacokinetics
The compound’s molecular weight (31379) and physical form (powder) suggest that it may have certain bioavailability characteristics .
Result of Action
Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
The compound is recommended to be stored at room temperature, suggesting that temperature may influence its stability .
properties
IUPAC Name |
tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN5O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)10-8-9(14)16-11(15)17-10/h8H,4-7H2,1-3H3,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAJMHUDTWQUCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC(=N2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate |
Synthesis routes and methods
Procedure details
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